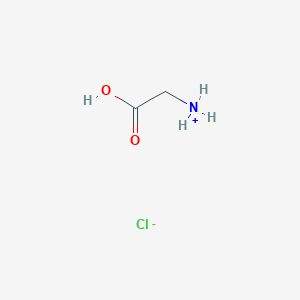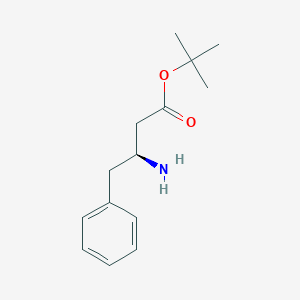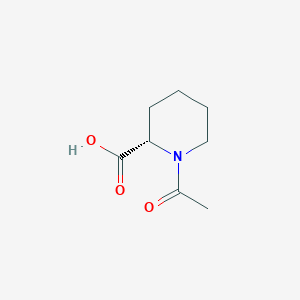![molecular formula C6H7NO2 B047088 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one CAS No. 116178-21-3](/img/structure/B47088.png)
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one, also known as MOTAH, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOTAH is a structural analog of the natural product norbelladine, which is found in several plant species.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has been shown to enhance the release of these neurotransmitters, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizures, reduce pain sensitivity, and reduce anxiety-like behavior. Additionally, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, making it a cost-effective compound for research. However, one limitation of using 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and epilepsy. Additionally, further investigation into its mechanism of action and pharmacokinetics may provide insights into its therapeutic potential. Finally, the development of novel analogs of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one may lead to the discovery of more potent and selective compounds for drug development.
Conclusion
In conclusion, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is a promising compound for medicinal chemistry research. Its unique structure and pharmacological profile make it a viable candidate for the development of new drugs for neurological disorders. While there is still much to be learned about its mechanism of action and therapeutic potential, the future looks bright for this fascinating compound.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one involves a multistep process that begins with the preparation of a key intermediate, 2-methyl-3-oxabicyclo[2.2.2]oct-5-en-2-ol. This intermediate is then subjected to a series of reactions, including amination and cyclization, to yield 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been optimized to achieve high yields and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been investigated for its potential as a treatment for Parkinson's disease and other neurological disorders. Its unique structure and pharmacological profile make it a promising compound for further drug development.
Propriétés
Numéro CAS |
116178-21-3 |
|---|---|
Nom du produit |
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2-methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C6H7NO2/c1-6-2-3(4(6)9-6)7-5(2)8/h2-4H,1H3,(H,7,8) |
Clé InChI |
MHDCEYHIXARTAC-UHFFFAOYSA-N |
SMILES |
CC12C3C(C1O2)NC3=O |
SMILES canonique |
CC12C3C(C1O2)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



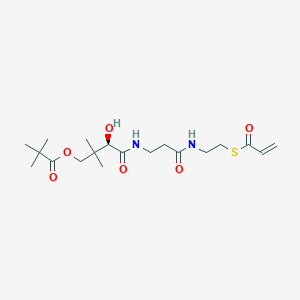
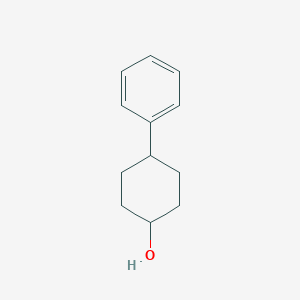
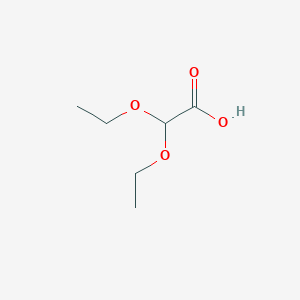
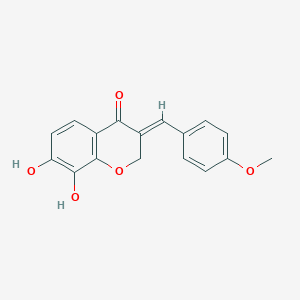
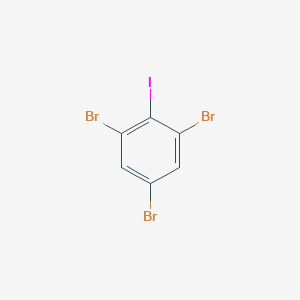
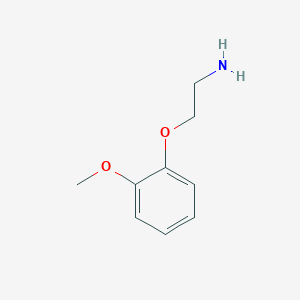
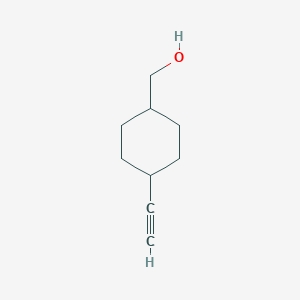
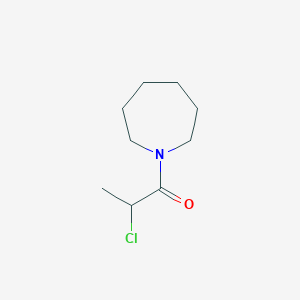
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
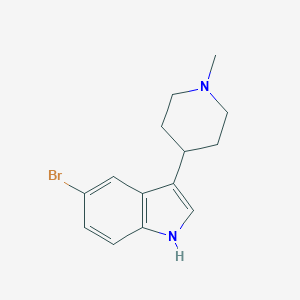
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
